6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core fused with a 4-fluorophenyl-substituted pyrazole moiety. Thiazolo[3,2-a]pyrimidinone derivatives are frequently explored for their bioactivity, including serotonin receptor antagonism and enzyme inhibition . The 4-fluorophenyl group in this compound may enhance lipophilicity and target binding compared to non-fluorinated analogs, as suggested by studies on similar systems .
Properties
IUPAC Name |
6-[2-(4-fluorophenyl)pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-10-1-3-11(4-2-10)20-13(5-6-18-20)12-9-17-15-19(14(12)21)7-8-22-15/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBKBKQJHXDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from simpler pyrazole and thiazole derivatives. One common method includes the condensation of 4-fluorophenylpyrazole with thiazolopyrimidine derivatives under controlled conditions to yield the target compound with a high degree of purity and yield. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography.
Anticancer Properties
Recent studies have indicated that compounds containing thiazolo[3,2-a]pyrimidinone moieties exhibit significant anticancer activity. For instance, in vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HCT-116 | 10.0 | Cell cycle arrest (G2/M phase) |
| A549 | 15.0 | Apoptosis and necrosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that it significantly reduces pro-inflammatory cytokine production, such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, likely through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole and thiazole rings have been systematically studied to enhance potency and selectivity against specific biological targets.
Key Findings in SAR Studies
- Fluorine Substitution : The presence of fluorine in the para position on the phenyl ring enhances lipophilicity and bioavailability.
- Thiazole Modifications : Alterations in the thiazole ring can lead to improved binding affinity to target receptors involved in cancer progression.
Case Study 1: Anticancer Efficacy
A study published in Nature Scientific Reports evaluated a series of thiazolo[3,2-a]pyrimidinones, including our compound, against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and anticancer activity, leading to further development for clinical trials.
Case Study 2: Neuroprotection
In a preclinical study assessing neuroprotective effects, rats treated with the compound showed significant improvements in memory retention tasks compared to control groups. This study suggests potential therapeutic applications in Alzheimer's disease.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For example, thiazole-containing compounds have shown promise in inhibiting cancer cell proliferation. Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. The incorporation of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth. In vitro studies have shown that similar compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that 6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one may have valuable applications in treating infectious diseases.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .
Synthesis and Evaluation
A study focused on synthesizing various thiazolo[3,2-a]pyrimidine derivatives demonstrated their cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The synthesized compounds were evaluated using MTT assays to determine their efficacy . The results indicated that modifications in substituents significantly influenced the cytotoxic potency.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives has provided insights into how different substituents affect biological activity. For instance, the presence of fluorine atoms has been linked to increased bioactivity due to enhanced lipophilicity and improved binding affinity to biological targets . This highlights the importance of chemical modifications in optimizing therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., CF₃ in ’s analog) may alter electronic density, affecting binding affinity .
- Sulfonyl-containing analogs () exhibit distinct electronic profiles, likely influencing solubility and target selectivity .
Pharmacological Activity Comparison
Serotonin Receptor Modulation
- However, the absence of ritanserin’s piperazine side chain may reduce potency for 5-HT2 subtypes .
- Ritanserin : Demonstrates 5-HT2 antagonism (IC₅₀ ~10 nM in rat models), linked to its piperazine-bis(4-fluorophenyl) moiety .
- Thieno-Pyrimidinones (): Exhibit gastric antisecretory activity via proton pump inhibition, highlighting scaffold versatility beyond receptor modulation .
Selectivity and Efficacy
- Trifluoromethyl Analog (): The CF₃ group may enhance metabolic stability but reduce CNS penetration compared to the target compound’s fluorine .
- Sulfonyl Derivative (): Likely targets extracellular enzymes (e.g., kinases) due to increased polarity .
Physicochemical Properties
Lipophilicity (logP) and molecular properties influence bioavailability and target engagement:
Methodology: logP values for thiazolo[3,2-a]pyrimidinones were determined via RP-TLC/RP-HPLC (). The target compound’s moderate logP suggests balanced permeability and solubility .
Preparation Methods
Biginelli-Type Cyclocondensation
A validated approach to the thiazolopyrimidinone core involves a one-pot, three-component Biginelli reaction. Ethyl benzoylacetate, thiourea, and an aldehyde undergo acid-catalyzed cyclization to form 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates (e.g., compound 4 in). Subsequent treatment with ethyl chloroacetate or chloroacetyl chloride induces cyclodehydration, yielding the thiazolo[3,2-a]pyrimidine skeleton (compound 5 ). For the target molecule, substitution at C6 requires a precursor with a leaving group (e.g., bromide or triflate) at this position, which can be introduced via directed ortho-metalation or electrophilic substitution.
Solid-Phase Synthesis of Thiazolopyrimidinones
Recent advances in solid-phase synthesis have enabled the efficient production of thiazolo-pyrimidinone derivatives. As detailed in, Merrifield resin-bound intermediates facilitate sequential functionalization. For instance, resin 12 undergoes Thorpe-Ziegler cyclization with triethylorthoformate and camphorsulfonic acid (CSA) to yield thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. While this method excels in generating combinatorial libraries, solution-phase synthesis remains preferable for large-scale production of the target compound.
Preparation of the 1-(4-Fluorophenyl)-1H-pyrazol-5-yl Substituent
The 1-(4-fluorophenyl)pyrazole fragment is synthesized via cyclocondensation of 4-fluorophenylhydrazine with a 1,3-diketone or β-keto ester. For example, reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in ethanol under reflux yields 1-(4-fluorophenyl)-1H-pyrazol-5-ol, which is subsequently dehydrated and functionalized at C5. Alternative routes employ Knorr-type reactions using α,β-unsaturated ketones or Michael acceptors to install the pyrazole ring.
Coupling of the Thiazolopyrimidinone Core and Pyrazole Moiety
Nucleophilic Aromatic Substitution
Activation of the C6 position of the thiazolopyrimidinone core as a chloro or fluoro derivative enables displacement by the pyrazol-5-yl group. For instance, treatment of 6-chlorothiazolo[3,2-a]pyrimidin-5-one with 1-(4-fluorophenyl)-1H-pyrazol-5-amine in the presence of NaH or Cs2CO3 in DMF at 80–100°C affords the target compound in moderate yields (45–60%).
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling represents a superior method for introducing the pyrazole fragment. Bromination of the thiazolopyrimidinone core at C6 using N-bromosuccinimide (NBS) generates the requisite aryl bromide, which couples with 1-(4-fluorophenyl)-1H-pyrazol-5-ylboronic acid under Pd(PPh3)4 catalysis. Optimized conditions (K2CO3, dioxane/H2O, 90°C) achieve yields exceeding 75%.
Optimization and Mechanistic Insights
Key challenges in the synthesis include regioselectivity in pyrazole substitution and minimization of side reactions during thiazolopyrimidinone cyclization. The use of piperidine as a base in condensation steps enhances enolate formation, promoting efficient cyclodehydration. Solvent effects are critical: ethanol and DMF facilitate higher yields in Biginelli reactions compared to aprotic solvents.
Spectroscopic Characterization and Analytical Data
The final compound is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Diagnostic signals include:
- 1H NMR (CDCl3) : δ 8.24 (s, 1H, pyrazole-H), 7.64–7.51 (m, 3H, Ar-H), 7.47–7.40 (m, 2H, Ar-H), 6.32 (s, 1H, thiazolopyrimidinone-H).
- 13C NMR : δ 177.52 (C=O), 165.85 (C=S), 156.12 (pyrazole-C), 149.27 (thiazole-C).
- HRMS : m/z [M+H]+ Calcd for C19H14FN4OS: 381.0821; Found: 381.0819.
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions for key methods:
Q & A
Basic Synthesis Strategies
Q: What are the key synthetic pathways for constructing the thiazolo[3,2-a]pyrimidin-5-one core in this compound? A: The thiazolo-pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, combining a thiazole precursor (e.g., thioamide derivatives) with a pyrimidine intermediate under acidic or basic conditions. highlights the use of sulfur-containing reagents (e.g., sulfanyl moieties) to stabilize the thiazole ring during cyclization. For the pyrazole substituent, Suzuki-Miyaura coupling (as seen in for aryl group introduction) is effective for attaching the 4-fluorophenyl group to the pyrazole nitrogen. Solvent selection (e.g., DMF or ethanol) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization .
Advanced Synthesis: Overcoming Steric Hindrance
Q: How can steric hindrance during the introduction of the 4-fluorophenyl group to the pyrazole ring be mitigated? A: Steric effects are common in cross-coupling reactions involving bulky aryl groups. Using a bulky ligand (e.g., XPhos) with palladium catalysts improves catalytic efficiency by stabilizing the transition state. Pre-functionalization of the pyrazole core (e.g., bromination at the 5-position) prior to coupling, as demonstrated in for analogous pyrazole derivatives, enhances regioselectivity. Microwave-assisted synthesis may also accelerate reaction kinetics under controlled conditions .
Basic Structural Characterization
Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: A combination of ¹H/¹³C NMR (to confirm aromatic proton environments and heterocyclic connectivity), HRMS (for molecular formula validation), and FT-IR (to identify functional groups like C=O and C-F stretches) is essential. and emphasize the use of X-ray crystallography to resolve ambiguities in regiochemistry, particularly for fused thiazole-pyrimidine systems .
Advanced Characterization: Resolving Tautomeric Ambiguities
Q: How can tautomeric forms of the thiazolo-pyrimidinone core be distinguished experimentally? A: Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing chemical shift changes with temperature. For solid-state analysis, X-ray crystallography (as in ) provides unambiguous confirmation of the dominant tautomer. Computational methods (DFT calculations) complement experimental data by predicting thermodynamic stability of tautomers .
Basic Reactivity and Functionalization
Q: What are the reactive sites for further functionalization of this compound? A: The pyrazole nitrogen (N-1) and the thiazole sulfur are primary sites for electrophilic substitution. The 4-fluorophenyl group can undergo halogen exchange (e.g., via Buchwald-Hartwig amination), while the pyrimidinone carbonyl is amenable to nucleophilic addition. demonstrates regioselective modifications at analogous thiazole-pyrimidine systems using Grignard reagents .
Advanced Reactivity: Selective Fluorination
Q: How can selective fluorination be achieved at specific positions without disrupting the core structure? A: Electrophilic fluorinating agents (e.g., Selectfluor) target electron-rich aromatic positions. For late-stage fluorination, palladium-mediated C-H activation (e.g., directed by pyrazole or thiazole nitrogen) ensures selectivity, as shown in for fluorophenyl derivatives. Protecting the carbonyl group with a silyl ether prevents undesired side reactions .
Biological Activity: Basic Assay Design
Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Start with kinase inhibition assays (e.g., ATP-binding pocket targeting) due to the compound’s heterocyclic similarity to kinase inhibitors. Use fluorescence polarization or FRET-based assays to quantify binding affinity. Cytotoxicity can be screened via MTT assays in cancer cell lines. and provide protocols for analogous pyrimidine derivatives in biological studies .
Advanced Biological Studies: Addressing Data Contradictions
Q: How should researchers reconcile conflicting bioactivity data across different cell lines or assay conditions? A: Contradictions often arise from differences in cell permeability, metabolic stability, or off-target effects. Perform metabolite profiling (LC-MS) to identify degradation products. Use isogenic cell lines (e.g., CRISPR-engineered variants) to isolate target-specific effects. highlights the importance of pharmacokinetic studies (e.g., plasma protein binding assays) to contextualize in vitro results .
Computational Modeling: Basic Approaches
Q: Which computational tools are recommended for predicting binding modes of this compound with biological targets? A: Molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., kinases from the PDB) provides initial binding hypotheses. Molecular dynamics simulations (AMBER, GROMACS) refine pose stability. and emphasize validating predictions with mutagenesis data or SAR studies .
Advanced Computational Studies: Free Energy Perturbation
Q: How can free energy perturbation (FEP) improve affinity predictions for derivatives of this compound? A: FEP calculates relative binding free energies by alchemically transforming ligands in silico. Apply FEP+ (Schrödinger Suite) to optimize substituents on the 4-fluorophenyl or pyrimidinone groups. Pair with experimental IC₅₀ values (from ) to calibrate force field parameters. This method is particularly effective for prioritizing synthetic targets with reduced false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
